Cas no 72054-60-5 (Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate)

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-5-methylthiazole-4-carboxylate
- 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- METHYL (2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE
- METHYL 2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE
- Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)-acetate
- 2-amino-5-ethoxycarbonyl-4-methylthiazole
- 2-amino-5-methyl-4-carbethoxythiazole
- ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
- Oprea1_854469
- 4-thiazolecarboxylic acid, 2-amino-5-methyl-, ethyl ester
- KTGUPAFUVGHOQS-UHFFFAOYSA-N
- STK621568
- RW3354
- BBL010813
- SBB090453
- RP03452
- AM804278
- AS-18525
- SR-01000395998-1
- FT-0680171
- SY047858
- A866328
- J-520707
- W18818
- EN300-109085
- MFCD01536173
- 72054-60-5
- AKOS005266481
- SR-01000395998
- SCHEMBL289441
- CS-W020373
- AB-601/30963023
- 2-Amino-5-methylthiazole-4-carboxylic acid ethyl ester
- DB-017465
- Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
-
- MDL: MFCD01536173
- インチ: 1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)
- InChIKey: KTGUPAFUVGHOQS-UHFFFAOYSA-N
- ほほえんだ: S1C(N([H])[H])=NC(C(=O)OC([H])([H])C([H])([H])[H])=C1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 186.04600
- どういたいしつりょう: 186.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 93.4
じっけんとくせい
- ゆうかいてん: 111-113°C
- PSA: 93.45000
- LogP: 1.33040
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate セキュリティ情報
- 危害声明: H302-H315-H319-H335
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109085-5.0g |
ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 95% | 5g |
$386.0 | 2023-06-10 | |
abcr | AB376776-250 mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate; . |
72054-60-5 | 250mg |
€81.90 | 2023-04-25 | ||
Chemenu | CM111040-25g |
ethyl 2-amino-5-methylthiazole-4-carboxylate |
72054-60-5 | 97% | 25g |
$533 | 2024-07-24 | |
eNovation Chemicals LLC | D634800-5g |
Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
72054-60-5 | 97% | 5g |
$600 | 2024-06-05 | |
abcr | AB376776-25 g |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate; . |
72054-60-5 | 25g |
€724.10 | 2023-04-25 | ||
Fluorochem | 091917-5g |
Ethyl 2-amino-5-methylthiazole-4-carboxylate |
72054-60-5 | 95% | 5g |
£254.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-1g |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 97+% | 1g |
249.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-250mg |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 97+% | 250mg |
401CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO609-5g |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |
72054-60-5 | 97+% | 5g |
965.0CNY | 2021-07-13 | |
Aaron | AR008RO5-100g |
Ethyl 2-amino-5-methylthiazole-4-carboxylate |
72054-60-5 | 97% | 100g |
$1042.00 | 2023-12-13 |
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 関連文献
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylateに関する追加情報
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 72054-60-5): A Comprehensive Overview
Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, with the chemical formula C8H10N2S2O2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 72054-60-5, has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The structural framework of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate consists of a thiazole core, which is a heterocyclic aromatic ring system containing sulfur, nitrogen, and carbon atoms. This unique arrangement imparts remarkable chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate moiety exhibits a high degree of reactivity, which is attributed to the presence of both amino and carboxylate functional groups. These functional groups facilitate various chemical transformations, enabling the synthesis of complex derivatives with tailored biological activities. In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in targeting a wide range of diseases, including infectious disorders and chronic conditions.
One of the most compelling aspects of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate is its role as a precursor in the synthesis of biologically active molecules. The thiazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. For instance, studies have highlighted the potential of thiazole derivatives as inhibitors of bacterial enzymes and as antiviral agents. The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate structure provides a stable platform for further functionalization, allowing researchers to explore diverse pharmacophores.
In the realm of drug discovery, Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate has been employed in the development of novel antibiotics and antifungal agents. The amino group at position 2 and the carboxylate group at position 4 offer multiple sites for covalent attachment to other pharmacophoric units. This flexibility has led to the identification of several lead compounds that exhibit promising antimicrobial properties. Furthermore, the methyl group at position 5 introduces steric hindrance, which can be exploited to modulate binding affinity and selectivity.
The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate compound has also been investigated for its potential in addressing neurological disorders. Recent research has demonstrated that certain thiazole derivatives can cross the blood-brain barrier and exert neuroprotective effects. The structural features of this compound contribute to its ability to interact with neurotransmitter systems, suggesting its utility in treating conditions such as Alzheimer's disease and Parkinson's disease. The carboxylate group at position 4 can form hydrogen bonds with polar residues in protein targets, enhancing binding interactions.
Another area where Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate has shown promise is in cancer therapy. Thiazole derivatives have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways. The Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate scaffold can be modified to enhance cytotoxicity while minimizing toxicity to healthy cells. This makes it an attractive candidate for further development into anticancer drugs.
The synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as hydrolysis or esterification. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
In conclusion, Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (CAS No. CAS No. 72054-60-5) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and reactivity make it a valuable building block for drug discovery efforts aimed at treating infectious diseases, neurological disorders, and cancer. As research continues to uncover new biological activities associated with thiazole derivatives, compounds like Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate will undoubtedly play a crucial role in developing next-generation therapeutics.
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